3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
Description
This compound is a benzamide derivative characterized by three structural motifs:
- A 4-chloro-1H-pyrazole ring linked via a methylene group to the benzamide core.
- A benzamide backbone serving as the central scaffold.
- A 2-methoxydibenzo[b,d]furan group attached to the benzamide’s nitrogen atom.
The methoxy group on the dibenzofuran could modulate solubility and steric effects.
Properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-(2-methoxydibenzofuran-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-30-23-10-19-18-7-2-3-8-21(18)31-22(19)11-20(23)27-24(29)16-6-4-5-15(9-16)13-28-14-17(25)12-26-28/h2-12,14H,13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJAWWRVPYUVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CC(=C4)CN5C=C(C=N5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135676 | |
| Record name | Benzamide, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-3-dibenzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515847-72-0 | |
| Record name | Benzamide, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-3-dibenzofuranyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515847-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-3-dibenzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to detail the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.82 g/mol. The presence of the pyrazole ring contributes to its biological activity, as pyrazole derivatives have been shown to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.82 g/mol |
| CAS Number | Not specified |
| LogP | 3.02270 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, compounds containing the pyrazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.
A study focused on related pyrazolo[4,3-e][1,2,4]triazine derivatives showed that these compounds exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved apoptosis induction through caspase activation and modulation of key apoptotic pathways such as NF-κB and p53 signaling .
Mechanistic Insights
The anticancer mechanism of pyrazole derivatives often involves:
- Induction of Apoptosis : Activation of caspases (e.g., caspase 9, 8) leading to programmed cell death.
- Inhibition of Tumor Growth : Suppression of proliferative signaling pathways.
- Regulation of Autophagy : Enhancement of autophagic processes that can lead to cancer cell death.
Case Studies
Several case studies have documented the biological activity of pyrazole derivatives:
-
Study on Breast Cancer Cells :
- Objective : Evaluate the anticancer efficacy of a new pyrazolo derivative.
- Findings : The compound significantly reduced cell viability in MCF-7 and MDA-MB-231 cells compared to controls, with IC50 values indicating potent activity.
-
Mechanistic Analysis :
- Objective : Investigate the apoptotic pathway activated by the compound.
- Results : Increased levels of apoptosis markers (e.g., cleaved PARP) were observed alongside upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzamide derivatives from the evidence, focusing on substituent variations and inferred physicochemical or biological properties.
Table 1: Structural and Molecular Comparison
Key Analysis:
Substituent Effects on Bioactivity The dibenzo[b,d]furan group in the target compound and ’s analog may enhance binding to aromatic-rich enzyme pockets (e.g., histone demethylases ). The trifluoromethyl (CF₃) group in is strongly electron-withdrawing, which could improve binding affinity to hydrophobic pockets but reduce solubility compared to the target’s methoxy group .
Physicochemical Properties The target compound’s higher molecular weight (~482.91) compared to (343.78) and (379.76) suggests increased lipophilicity, possibly affecting membrane permeability. The 4-methoxyphenoxy group in adds two methoxy groups, likely improving aqueous solubility over the target’s single methoxy and chloro-pyrazole motifs .
Synthetic Considerations
- Suzuki-Miyaura coupling (as seen in ) could be relevant for synthesizing the target’s dibenzofuran and pyrazole moieties. However, steric challenges may arise during the introduction of the bulky dibenzofuran group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
